molecular formula C10H11BrO2 B2409464 3-(2-Bromo-5-methylphenyl)propanoic acid CAS No. 1261726-43-5

3-(2-Bromo-5-methylphenyl)propanoic acid

Cat. No.: B2409464
CAS No.: 1261726-43-5
M. Wt: 243.1
InChI Key: PVSXBQBQFNUGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromo-5-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of propanoic acid, where the hydrogen atom at the second position of the phenyl ring is substituted by a bromine atom, and the fifth position is substituted by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-5-methylphenyl)propanoic acid typically involves the bromination of 5-methylphenylpropanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-(2-Bromo-5-carboxyphenyl)propanoic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol, 3-(2-Bromo-5-methylphenyl)propanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Formation of 3-(2-Hydroxy-5-methylphenyl)propanoic acid or 3-(2-Amino-5-methylphenyl)propanoic acid.

    Oxidation: Formation of 3-(2-Bromo-5-carboxyphenyl)propanoic acid.

    Reduction: Formation of 3-(2-Bromo-5-methylphenyl)propanol.

Scientific Research Applications

3-(2-Bromo-5-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-methylphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

    3-(2-Bromophenyl)propanoic acid: Lacks the methyl group at the fifth position, which may affect its reactivity and biological activity.

    3-(2-Chloro-5-methylphenyl)propanoic acid: Substitution of bromine with chlorine, which may alter its chemical properties and applications.

    3-(2-Bromo-5-methoxyphenyl)propanoic acid: Substitution of the methyl group with a methoxy group, potentially affecting its solubility and reactivity.

Uniqueness: 3-(2-Bromo-5-methylphenyl)propanoic acid is unique due to the presence of both bromine and methyl groups, which confer specific chemical and biological properties. These substitutions can influence its reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(2-bromo-5-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSXBQBQFNUGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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